![molecular formula C6H5ClN4 B13160164 6-Chloropyrazolo[1,5-a]pyrimidin-3-amine CAS No. 1780545-52-9](/img/structure/B13160164.png)
6-Chloropyrazolo[1,5-a]pyrimidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloropyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a chlorine atom at the 6th position and an amine group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-chloropyrazole with formamide or formic acid derivatives. The reaction is usually carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
6-Chloropyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Products include various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Oxidation: N-oxides of the parent compound.
Reduction: Dihydro derivatives of the parent compound.
Aplicaciones Científicas De Investigación
6-Chloropyrazolo[1,5-a]pyrimidin-3-amine has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development, particularly in oncology and neurology.
Biological Studies: The compound is used in studying cellular processes and signaling pathways due to its ability to interact with specific molecular targets.
Material Science: It serves as a building block for the synthesis of fluorescent dyes and materials with unique optical properties.
Chemical Biology: It is utilized in the design of chemical probes for investigating biological systems and mechanisms.
Mecanismo De Acción
The mechanism of action of 6-Chloropyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular processes. For instance, it has been shown to inhibit protein kinases involved in cell proliferation and survival pathways, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloropyrazolo[1,5-a]pyrimidine
- 3-Nitropyrazolo[1,5-a]pyrimidine
- 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Comparison
6-Chloropyrazolo[1,5-a]pyrimidin-3-amine is unique due to the presence of both a chlorine atom and an amine group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science .
Propiedades
Número CAS |
1780545-52-9 |
|---|---|
Fórmula molecular |
C6H5ClN4 |
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
6-chloropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H,8H2 |
Clave InChI |
ZQOZAOYBPVQHNF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C(C=NN21)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


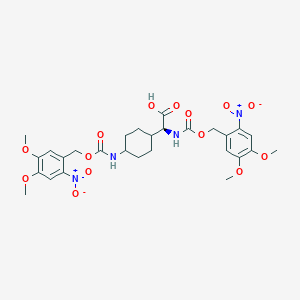
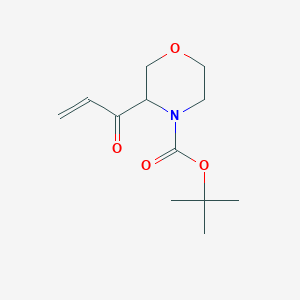
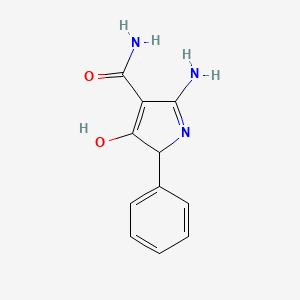

![3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13160114.png)
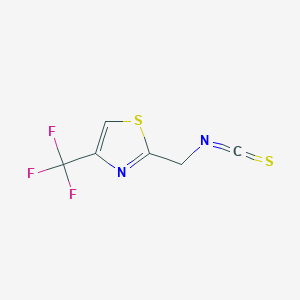
![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13160119.png)
![Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13160126.png)

![2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160153.png)
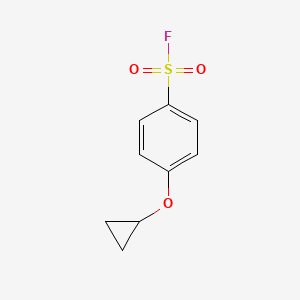
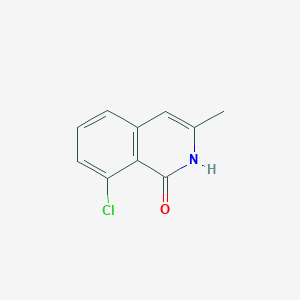

amine](/img/structure/B13160187.png)
